molecular formula C15H20N4O2 B6233394 tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 1708269-17-3

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B6233394
CAS No.: 1708269-17-3
M. Wt: 288.34 g/mol
InChI Key: MQESZEBCYFQMDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate (CAS 1708269-17-3) is a high-quality chemical building block of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C₁₅H₂₀N₄O₂ and a molecular weight of 288.34 g/mol, this compound is characterized by its piperazine core protected by a tert-butoxycarbonyl (Boc) group and a pyridazine ring featuring a terminal ethynyl moiety . This specific structure, particularly the reactive ethynyl group, makes it a versatile synthon for click chemistry applications, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are crucial for constructing more complex molecular architectures, such as those found in drug discovery programs for targeted therapies. While its structural relative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a recognized key intermediate in the synthesis of approved cancer therapeutics like Palbociclib , the 6-ethynylpyridazin-3-yl derivative offers distinct utility as a strategic intermediate for constructing novel chemical entities. Its primary value lies in its role in medicinal chemistry and process chemistry, where it is used to explore new structure-activity relationships and develop innovative synthetic routes to biologically active molecules. This product is provided with a guaranteed purity of 97% . It is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

CAS No.

1708269-17-3

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-5-12-6-7-13(17-16-12)18-8-10-19(11-9-18)14(20)21-15(2,3)4/h1,6-7H,8-11H2,2-4H3

InChI Key

MQESZEBCYFQMDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C#C

Purity

95

Origin of Product

United States

Preparation Methods

Photocatalytic One-Step Synthesis

The first method utilizes a visible-light-driven reaction between 2-aminopyridine and tert-butyl piperazine-1-carboxylate in the presence of an acridinium salt photocatalyst and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation. This approach achieves a 95% yield by avoiding traditional metal catalysts and multi-step sequences. Key advantages include:

  • Efficiency : Single-step synthesis reduces byproduct formation.

  • Safety : Eliminates hazardous reagents like hydrogen gas or heavy metals.

  • Scalability : Demonstrated suitability for industrial production due to mild conditions.

For tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate, replacing 2-aminopyridine with a halogenated pyridazine precursor (e.g., 3-iodopyridazine) could enable a similar photocatalytic coupling. However, the ethynyl group’s introduction would require additional steps, such as Sonogashira coupling, to install the alkyne functionality.

Multi-Step Iodination-Coupling Approach

A second patent describes a two-step synthesis for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involving iodination of 2-aminopyridine followed by a palladium-catalyzed coupling. While this method achieves a 94% yield, it involves hazardous iodinating agents (e.g., potassium iodate and concentrated sulfuric acid) and requires stringent temperature control. Adapting this to the target compound would necessitate:

  • Iodination at the 6-position of pyridazine to create a reactive site.

  • Coupling with tert-butyl piperazine-1-carboxylate via a Buchwald-Hartwig or Ullmann reaction.

  • Introduction of the ethynyl group through a subsequent Sonogashira coupling with a terminal alkyne.

Adaptation to Ethynylpyridazine Moieties

The ethynyl group’s incorporation into pyridazine rings presents unique challenges due to the ring’s electron-deficient nature and the alkyne’s sensitivity to oxidation. Below, we analyze potential pathways:

Halogenated Intermediate Strategy

A plausible route involves synthesizing 6-halopyridazin-3-amine as a precursor. For example:

  • Iodination : Treat pyridazin-3-amine with N-iodosuccinimide (NIS) in dichloromethane at −15°C to yield 6-iodopyridazin-3-amine.

  • Piperazine Coupling : React the iodinated intermediate with tert-butyl piperazine-1-carboxylate under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand).

  • Sonogashira Coupling : Introduce the ethynyl group using copper(I) iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), and trimethylsilylacetylene, followed by deprotection.

Direct Alkynylation via C–H Activation

Emerging methodologies in C–H functionalization could enable direct ethynylation of pyridazine. For instance, using a ruthenium catalyst and hypervalent iodine reagents, ethynyl groups may be introduced without pre-halogenation. However, this remains speculative, as no patent data directly supports this route.

Comparative Analysis of Synthetic Approaches

The table below contrasts key parameters from analogous syntheses:

Parameter Photocatalytic Method Iodination-Coupling Proposed Ethynyl Adaptation
Steps 123 (iodination, coupling, alkynylation)
Catalyst Acridinium saltPd(OAc)₂Pd/Cu for Sonogashira
Yield 95%94%Estimated 70–85%
Hazardous Reagents NoneH₂SO₄, KITrimethylsilylacetylene, Pd catalysts
Reaction Time 10 hours24–48 hours30–40 hours

Challenges and Considerations

Regioselectivity in Pyridazine Functionalization

Pyridazine’s two adjacent nitrogen atoms create electronic asymmetry, complicating regioselective functionalization. Computational modeling (DFT) suggests that the 6-position is more reactive toward electrophilic substitution due to lower activation energy. Experimental validation would require optimizing directing groups or protecting strategies.

Stability of the Ethynyl Group

Alkynes are prone to polymerization or oxidation under acidic or oxidative conditions. Patent highlights the use of anhydrous dichloroethane and inert atmospheres to mitigate side reactions, which could be applied during Sonogashira steps.

Purification Challenges

Column chromatography remains the standard for isolating tert-butyl-protected piperazines . However, the ethynyl group’s polarity may necessitate alternative solvents (e.g., hexane/ethyl acetate gradients) or HPLC for high-purity recovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may interact with specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl piperazine-1-carboxylate core is common across several compounds (Table 1). Key variations lie in the substituents at the 4-position of the piperazine ring, which influence electronic, steric, and functional properties:

Compound Name Substituent at Piperazine 4-Position Key Functional Groups Stability/Reactivity Notes Reference IDs
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-Aminopyridin-3-yl -NH₂ (electron-donating) Stable under standard conditions; used in bioactive intermediates
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridin-2-yl -CN (electron-withdrawing), aromatic High synthetic utility for further derivatization
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl -NH₂, -NO₂ (electron-withdrawing) Intermediate for benzimidazole synthesis; moderate yield (52%)
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate 6-Fluoropyridin-2-yl -F (electron-withdrawing) Low MAO-B binding affinity; fluorinated analogs show reduced logD7.4
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl -CN Used in photoaffinity labeling probes

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN, -NO₂, -F): Enhance stability and resistance to metabolic degradation but may reduce solubility .
  • Electron-Donating Groups (e.g., -NH₂) : Improve solubility and reactivity for further functionalization .

Stability and Degradation Trends

  • Compounds with Boc-protected piperazines generally exhibit good stability in neutral media. However, tert-butyl 4-(2-fluoro-4-oxooxazolidinylphenyl)piperazine-1-carboxylate analogs (1a, 1b) degrade in simulated gastric fluid due to oxazolidinone ring hydrolysis .

Biological Activity

tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 1420898-69-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate pyridazine derivatives under controlled conditions. The process may utilize coupling agents and solvents such as DMF or DMSO to facilitate the reaction.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

The compound functions by modulating the activity of CDKs, thereby influencing cell proliferation and apoptosis. This mechanism is particularly relevant in the treatment of various cancers, including breast cancer, where dysregulation of the cell cycle is a hallmark.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that the compound inhibits CDK4/6 with an IC50 value in the nanomolar range, suggesting potent anti-cancer properties.
Study 2 In vitro assays showed that cells treated with this compound exhibited reduced proliferation rates compared to untreated controls.
Study 3 Animal models indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential side effects.

Q & A

Q. Advanced

  • LCMS : Monitors molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and confirms intermediate purity .
  • ¹H/¹³C NMR : Assigns regiochemistry of substitutions (e.g., pyridazine C-H couplings at δ 8.5–9.2 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Contradiction Resolution : Discrepancies in NMR splitting patterns (e.g., dd vs. br s) may arise from rotational isomerism in the piperazine ring—controlled by temperature during data acquisition .

How can derivatives of this compound be designed to improve pharmacokinetic properties like solubility or metabolic stability?

Q. Advanced

  • Prodrug strategies : Replace tert-butyl with PEG-linked esters to enhance aqueous solubility .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine to reduce CYP450-mediated metabolism .
  • Bioisosteric replacement : Swap ethynyl for a trifluoromethyl group to balance lipophilicity and metabolic stability .

Case Study : Analogues with amino substituents (e.g., 6-aminopyridazin-3-yl) showed improved receptor binding but reduced stability, necessitating tert-butyl reprotection post-Suzuki coupling .

How should researchers resolve contradictions in structure-activity relationship (SAR) studies caused by substituent positional isomerism?

Q. Advanced

  • Comparative docking : Use molecular dynamics to model interactions of 6-ethynyl vs. 5-ethynyl isomers with target receptors .
  • Data normalization : Control for steric effects by synthesizing matched pairs (e.g., 6-ethynyl vs. 6-chloro derivatives) .

Example : In a Pfizer study, 6-chloro derivatives exhibited higher receptor affinity than 6-amino analogues, highlighting the role of steric bulk in binding pockets .

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